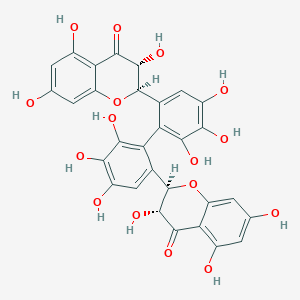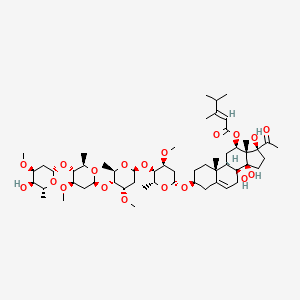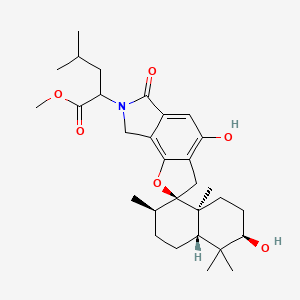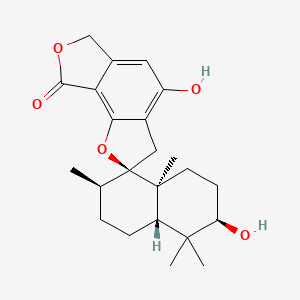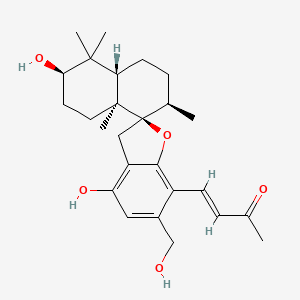
Fatty Acid Screening Library (96-Well)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Fatty Acid Screening Library contains more than 75 compounds of fatty acids with diverse biological activities in a 96-well Matrix tube rack format as 2 mM stocks in DMSO. The library may also include some of the most commonly-ordered fatty acids, including arachidonic, linoleic, eicosapentaenoic, stearic, α- and γ-linolenic, oleic, and palmitic acids. As well as some unusual fatty acids, including 9-thiastearic acid, 2-hydroxymyristic acid, AUDA, and CUDA may be included. The composition of this screening library will always vary somewhat depending upon our inventory. Stability data is not available for compounds as supplied in the screening library.
Wissenschaftliche Forschungsanwendungen
Biosensor Assisted Screening for Fatty Acid Production
- Application: Fatty acid-derived compounds have industrial applications ranging from chemical building blocks to biofuels. A biosensor based on FadR transcription factor from E. coli has been established in S. cerevisiae and combined with a gene overexpression library to enhance fatty acyl-CoA levels, thereby increasing fatty alcohol production (Dabirian et al., 2019).
Fatty Acid Profiling in Health Care and Disease Prevention
- Application: Profiling of fatty acids in human blood is a significant tool in health care and disease prevention. A rapid and miniaturized analytical strategy has been developed for the characterization of fatty acid profiles in human blood, using dried blood spot approach and direct derivatization to methyl esters (Micalizzi et al., 2020).
Ultra-Fast Screening of Free Fatty Acids in Human Plasma
- Application: An ultra-fast screening method for the analysis of free fatty acids using trapped ion mobility spectrometry coupled with mass spectrometry has been developed. This method is robust and promising for high-throughput screening of free fatty acids (Wang et al., 2022).
Biomarker Discovery for Diagnosis of Diseases
- Application: The use of fatty acids as biomarkers in clinical metabonomics for disease mechanisms and biomarker discovery, particularly in malignant pleural effusions (MPE), where pleural fluid oleic acid is identified as a novel biomarker for screening MPE (Lam & Law, 2015).
High-Throughput Screening of Fatty Acids in Serum or Plasma
- Application: Multisegment injection-nonaqueous-capillary electrophoresis-mass spectrometry (MSI-NACE-MS) has been introduced as a multiplexed separation platform for the analysis of nonesterified fatty acids in human serum or plasma, useful for disease risk assessment and dietary habit monitoring (Azab et al., 2018).
Directed Evolution for Improved Production of Fatty Acids
- Application: The directed evolution of P450 fatty acid decarboxylases (FADCs) via high-throughput screening (HTS) has been utilized for improved production of medium-chain 1-alkenes from free fatty acids, showing potential for industrial applications (Xu et al., 2019).
Comprehensive Screening of Fatty Acid Esters
- Application: A comprehensive screening of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples using chemical isotope labeling-assisted liquid chromatography-mass spectrometry (CIL-LC-MS) helps in the discovery of new FAHFAs and understanding their biological functions (Zhu et al., 2018).
Quantitative Profiling of Unsaturated Fatty Acids
- Application: A rapid, sensitive, and quantitative method for profiling unsaturated fatty acids using a combination of in-solution photochemical tagging and gas-phase detagging via tandem mass spectrometry, applicable in biological and biomedical studies (Ma et al., 2016).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



